1-(3,5-Dichlorophenyl)-2,2-difluoroethanone
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Overview
Description
1-(3,5-Dichlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of dichlorophenyl and difluoroethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone typically involves the reaction of 3,5-dichlorobenzoyl chloride with difluoroacetic acid or its derivatives. One common method includes the Friedel-Crafts acylation of 3,5-dichlorobenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the phenyl ring.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Typical conditions involve the use of LiAlH4 in anhydrous ether or NaBH4 in methanol.
Oxidation: Conditions may include the use of KMnO4 in aqueous or acidic medium, or CrO3 in acetic acid.
Major Products Formed:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2,2-difluoroethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
- 3,5-Dichlorobenzoyl chloride
- 3,5-Dichlorobenzamide derivatives
Uniqueness: 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone is unique due to the presence of both dichlorophenyl and difluoroethanone groups, which confer distinct chemical reactivity and biological activity compared to its analogs . The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFAXPJNNAPIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253787-55-1 |
Source
|
Record name | 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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